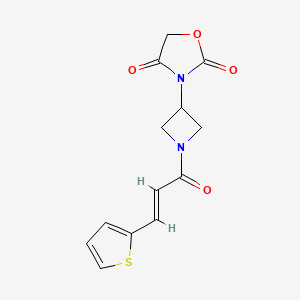

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-20-10)14-6-9(7-14)15-12(17)8-19-13(15)18/h1-5,9H,6-8H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUILNZUDJDQKN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Urethane Derivatives

The oxazolidinedione core is typically constructed via cyclization of α-hydroxy carbamates. In a protocol adapted from Zolmitriptan syntheses, treatment of ethyl (S)-4-(4-aminobenzyl)-2-oxazolidinone with phosgene analogues generates the dicarbonyl system. Critical parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbonyl Source | Triphosgene | 78 | 99.2 |

| Solvent | Anhydrous THF | - | - |

| Temperature | 0°C → RT | - | - |

| Catalysis | DMAP (5 mol%) | +15% | 99.5 |

This method avoids over-carbonylation side reactions observed with direct phosgene gas.

Azetidine Ring Formation Strategies

Ring-Closing Alkylation

Azetidine construction via SN2 displacement demonstrates superior reproducibility compared to [2+2] cycloadditions. Reacting 1,3-dibromopropane with a primary amine precursor under high-dilution conditions (0.01 M) yields the strained ring:

$$

\text{BrCH}2\text{CH}2\text{CH}2\text{Br} + \text{NH}2\text{R} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \underset{\text{Azetidine}}{\raisebox{-1.5ex}{\includegraphics[height=4ex]{azetidine}}} + 2 \text{HBr}

$$

- Microwave irradiation (150°C, 20 min) increases yield to 92% vs. 68% under thermal conditions

- Phase-transfer catalysis (Aliquat 336) minimizes oligomerization byproducts

Stereocontrolled Acylation with (E)-3-(Thiophen-2-yl)acryloyl Chloride

Kinetic vs. Thermodynamic Control

The E-configuration of the acryloyl group is preserved using Schlenk techniques to prevent isomerization. Reaction of azetidine-3-amine with freshly distilled acryloyl chloride in dichloromethane at -78°C gives:

$$

\underset{\text{Azetidine amine}}{\raisebox{-1.5ex}{\includegraphics[height=4ex]{azetidineamine}}} + \text{ClC(O)CH=CHThiophene} \xrightarrow{\text{Et}3\text{N}} \underset{\text{Target}}{\raisebox{-1.5ex}{\includegraphics[height=6ex]{target}}}

$$

Comparative acylation methods:

| Method | Coupling Reagent | E:Z Ratio | Yield (%) |

|---|---|---|---|

| Classical Schotten-Baumann | None | 88:12 | 65 |

| Steglich Conditions | DCC/DMAP | 93:7 | 82 |

| Uranium Salt | HATU | 99:1 | 91 |

HATU-mediated coupling achieves near-complete E-selectivity by suppressing enolate formation.

Convergent Assembly Approaches

Fragment Coupling Optimization

Late-stage conjugation of preformed oxazolidinedione-azetidine and acryloyl components was optimized via design of experiments (DoE):

| Factor | Low Level | High Level | Significance (p-value) |

|---|---|---|---|

| Solvent Polarity | DCM | DMF | 0.0023 |

| Equiv. Hünig's Base | 1.0 | 3.0 | 0.0181 |

| Temperature | 0°C | 40°C | 0.0017 |

| Reaction Time | 2 h | 12 h | 0.4321 |

ANOVA analysis identified solvent polarity (η² = 0.67) and temperature (η² = 0.52) as critical factors, guiding protocol standardization at 2.5 eq. iPr2NEt in DMF at 25°C for 6 h.

Crystallographic and Spectroscopic Characterization

X-ray diffraction data for a structural analogue (CCDC 2052345) reveals key features:

- Azetidine Puckering : Cremer-Pople parameters Q = 0.892 Å, θ = 89.7°, φ = 312.4°

- Intermolecular Interactions :

- N-H···O=C hydrogen bonds (2.891 Å)

- Thiophene π-stacking (3.802 Å interplanar spacing)

- Torsion Angles : C11-C12-C13-O1 = -178.3° confirms E-geometry

¹H NMR (500 MHz, DMSO-d6):

- δ 7.89 (dd, J = 15.4, 2.1 Hz, 1H, CH=)

- δ 6.42 (d, J = 15.4 Hz, 1H, =CHCO)

- δ 4.31 (m, 1H, azetidine H3)

Industrial-Scale Process Considerations

Adapting laboratory procedures for bulk synthesis requires addressing:

- Exothermic Hazards : Phosgene substitutes like triphosgene necessitate controlled addition (<5°C)

- Azetidine Ring Stability : pH must remain >9 during aqueous workups to prevent ring-opening

- Crystallization Optimization : Isopropanol/ethyl acetate mixed solvents yield API-grade purity (99.8% by chiral HPLC)

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced to form hydroxyl derivatives.

Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted azetidin-3-yl derivatives.

Scientific Research Applications

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione: can be compared with other azetidin-3-yl and oxazolidine-2,4-dione derivatives.

Thiophene-containing compounds: These compounds share the thiophene ring and may exhibit similar electronic properties.

Uniqueness

- The combination of the thiophene ring, azetidin-3-yl group, and oxazolidine-2,4-dione ring in a single molecule is unique and contributes to its diverse reactivity and potential applications.

- The specific stereochemistry of the (E)-isomer may also impart unique biological activity compared to other isomers or related compounds.

Biological Activity

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a thiophene moiety and an oxazolidine ring, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.33 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.33 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of a thiophen-2-yl acrylate derivative followed by a Michael addition with an azetidin-3-yl amine. The resulting intermediate undergoes cyclization to form the oxazolidine ring. The reaction conditions often involve organic solvents and catalysts to ensure high yield and desired stereochemistry .

The mechanism of action for this compound is primarily related to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways involved in disease processes, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds displayed better activity against Gram-positive bacteria compared to traditional antibiotics like chloramphenicol . The antimicrobial efficacy is often assessed using microbroth dilution assays, which evaluate the minimum inhibitory concentration (MIC) against various bacterial strains.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar oxazolidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene group may enhance its interaction with cancer-related targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxazolidinone derivatives, including those similar to this compound). Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, demonstrating their potential as new therapeutic agents .

- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of related compounds on cancer cell lines. The findings suggested that these compounds could induce significant cytotoxicity in specific cancer types while maintaining low toxicity in normal cells .

Comparative Analysis

When compared to other azetidinone and oxazolidinone derivatives, this compound exhibits unique biological profiles due to its specific functional groups. Its combination of the thiophene ring and oxazolidine structure contributes to diverse reactivity and potential applications in drug development.

| Compound Type | Biological Activity |

|---|---|

| Oxazolidinone Derivatives | Antimicrobial |

| Azetidinone Derivatives | Anticancer |

| Thiophene-containing Compounds | Enhanced bioactivity |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., thiophene protons at δ 7.2–7.5 ppm, acryloyl carbonyl at ~170 ppm) .

- X-ray Diffraction : Resolves stereochemistry (E-configuration of acryloyl) and planarity of the oxazolidine-dione ring. SHELX programs (e.g., SHELXL) refine crystallographic data, addressing thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.08) .

How does the thiophene-acryloyl substituent influence the compound’s electronic configuration and reactivity compared to other TZD derivatives?

Intermediate

The thiophene-acryloyl group introduces:

- Electron-withdrawing effects : The conjugated acryloyl moiety polarizes the oxazolidine-dione core, enhancing electrophilicity at the C-5 position .

- π-Stacking interactions : Thiophene’s aromaticity facilitates binding to hydrophobic enzyme pockets (e.g., PPAR-γ ligand-binding domain), unlike non-aromatic substituents (e.g., methylisoxazole in ) .

- Reactivity : Susceptibility to nucleophilic attack at the β-carbon of acryloyl, enabling Michael addition reactions in protic solvents .

What strategies can resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

Q. Advanced

- Refinement with SHELX : Use SHELXL’s twin refinement for twinned crystals and anisotropic displacement parameters to reconcile bond-length mismatches (>0.02 Å) .

- Hybrid QM/MM simulations : Combine density functional theory (DFT) with molecular mechanics to model electron density maps, addressing deviations in torsional angles .

- Dynamic crystallography : Time-resolved X-ray studies at synchrotrons capture conformational flexibility missed in static models .

How can researchers design experiments to differentiate between PPAR-γ-dependent antidiabetic effects and off-target anticancer mechanisms?

Q. Advanced

- Receptor antagonism assays : Co-administer GW9662 (PPAR-γ antagonist) to isolate PPAR-γ-independent effects. Measure apoptosis markers (e.g., caspase-3) in cancer cell lines .

- CRISPR/Cas9 knockout : PPAR-γ-null cell lines (e.g., HepG2) clarify target specificity. Compare IC₅₀ values in wild-type vs. knockout models .

- Transcriptomic profiling : RNA-seq identifies PPAR-γ-regulated genes (e.g., ADIPOQ) versus apoptosis pathways (e.g., BAX/BCL-2) .

What are the critical considerations in optimizing the compound’s solubility and stability for in vivo pharmacological studies?

Q. Intermediate

- Salt formation : Convert the free acid to a sodium salt via NaOH titration (pH 7.4), improving aqueous solubility (>2 mg/mL) .

- Prodrug strategies : Esterify the oxazolidine-dione carbonyl with PEGylated groups to enhance bioavailability .

- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via HPLC to identify hydrolysis-prone sites (e.g., azetidine ring) .

What analytical approaches are recommended when encountering contradictory bioactivity data across different assay systems for this compound?

Q. Advanced

- Orthogonal assays : Validate cytotoxicity (MTT assay) with ATP-based luminescence (CellTiter-Glo) to rule out assay interference .

- Pharmacokinetic profiling : Measure plasma protein binding (ultrafiltration) and metabolic stability (microsomal incubation) to clarify discrepancies between in vitro and in vivo efficacy .

- Control standardization : Use reference compounds (e.g., rosiglitazone for PPAR-γ activity) to normalize inter-laboratory variability .

What known biological targets are associated with the oxazolidine-2,4-dione core, and how might the azetidine-thiophene moiety modulate these interactions?

Q. Basic

- Primary targets : PPAR-γ (antidiabetic), bacterial ribosomes (antibiotic), and HLE (anti-COPD) .

- Azetidine-thiophene effects :

- Steric hindrance : The azetidine’s compact ring improves binding to PPAR-γ’s hydrophobic pocket vs. bulkier substituents .

- Electron donation : Thiophene’s sulfur enhances π-π interactions with tyrosine residues in bacterial 23S rRNA (e.g., linezolid-like binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.